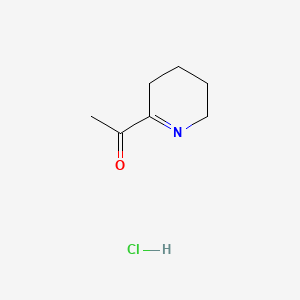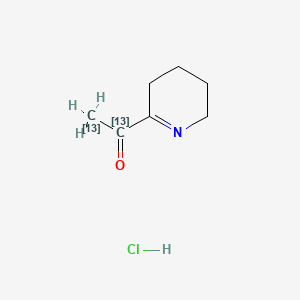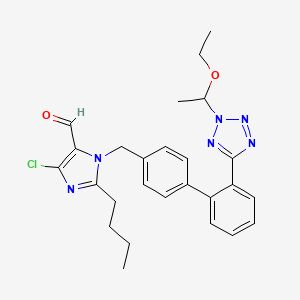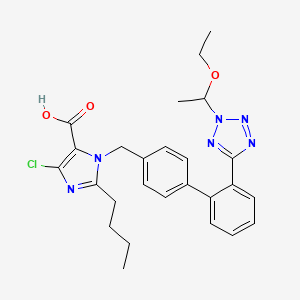
L-(+)-2-Phenylglycine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-(+)-2-Phenylglycine-d5 is a deuterated derivative of L-(+)-2-Phenylglycine, an amino acid with a phenyl group attached to the alpha carbon. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its enhanced stability and distinct spectral properties.
准备方法
Synthetic Routes and Reaction Conditions: L-(+)-2-Phenylglycine-d5 can be synthesized through several methods. One common approach involves the deuteration of L-(+)-2-Phenylglycine using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale deuteration processes. These processes utilize high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product is then purified through crystallization or chromatography techniques to obtain the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions: L-(+)-2-Phenylglycine-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, replacing the phenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
L-(+)-2-Phenylglycine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reference compound in NMR spectroscopy.
Biology: Serves as a labeled amino acid in metabolic studies and protein structure analysis.
Medicine: Investigated for its potential in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated pharmaceuticals and as a standard in analytical chemistry.
作用机制
The mechanism of action of L-(+)-2-Phenylglycine-d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. The deuterium atoms provide stability and distinct spectral properties, making it valuable in studying protein dynamics and interactions.
相似化合物的比较
L-(+)-2-Phenylglycine: The non-deuterated form, commonly used in similar applications but lacks the enhanced stability and spectral properties of the deuterated version.
D-Phenylglycine: An enantiomer with different stereochemistry, used in chiral synthesis and as a resolving agent.
Deuterated Amino Acids: Other deuterated amino acids like deuterated alanine and deuterated valine, used in NMR studies and metabolic research.
Uniqueness: L-(+)-2-Phenylglycine-d5 stands out due to its specific isotopic labeling, which provides unique advantages in NMR spectroscopy and metabolic studies. Its stability and distinct spectral properties make it a valuable tool in various scientific fields.
属性
CAS 编号 |
1246820-68-7 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
156.196 |
IUPAC 名称 |
(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |
InChI 键 |
ZGUNAGUHMKGQNY-FOXQAWPQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
同义词 |
(αS)-α-Amino-benzeneacetic-d5 Acid; L-2-Phenyl-glycine-d5; (+)-(S)-Phenylglycine-d5; (+)-Phenylglycine-d5; (2S)-Amino-2-phenylethanoic-d5 Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


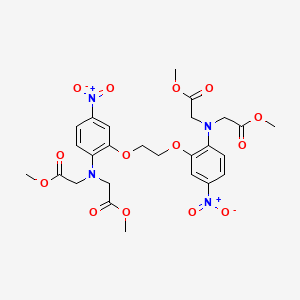
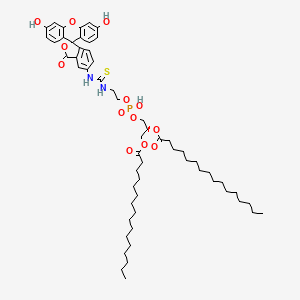
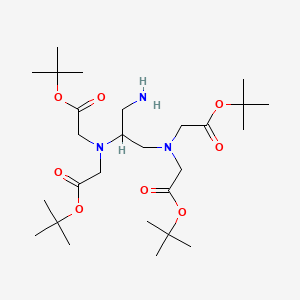
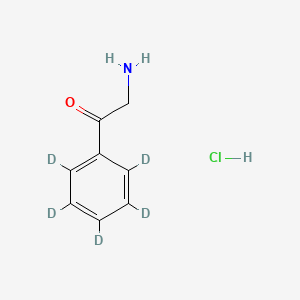
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)
